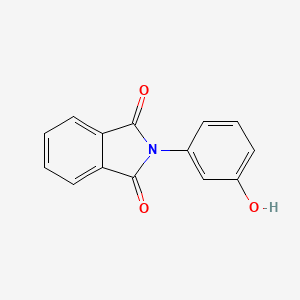

2-(3-Hydroxyphenyl)isoindoline-1,3-dione

Description

Properties

CAS No. |

59479-66-2 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H9NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-8,16H |

InChI Key |

FZZOXPGVXDMPMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Phthalic anhydride reacts with 3-aminophenol in refluxing acetic acid (6 hours, 120°C) to form the isoindoline-1,3-dione core via nucleophilic acyl substitution. The hydroxyl group on the phenyl ring remains unprotected during this process, as the acidic medium minimizes side reactions such as O-acylation. Key parameters include:

-

Molar ratio : 1:1 stoichiometry of phthalic anhydride to 3-aminophenol.

-

Solvent : Glacial acetic acid (60–100 mL per 0.05 mol scale).

-

Temperature : Reflux conditions (120°C) to ensure complete ring closure.

Post-reaction, the product precipitates upon cooling and is washed with methanol to remove unreacted starting materials, yielding an orange crystalline solid (theoretical yield: 85–90%).

Protective Group Strategies for Hydroxyl Functionalization

To mitigate competing reactions during synthesis, protective group chemistry has been employed in related isoindoline-1,3-dione syntheses. For instance, methyl or benzyl groups are commonly used to protect hydroxyl functionalities, followed by deprotection using Lewis acids.

Methyl Protection and Deprotection

-

Protection : React 3-aminophenol with methyl chloroformate in the presence of triethylamine to form 3-(methoxycarbonylamino)phenol.

-

Condensation : Condense the protected amine with phthalic anhydride in acetic acid.

-

Deprotection : Treat the intermediate with boron tribromide (BBr₃) in dichloromethane at 0°C to cleave the methyl group.

Yield Optimization :

-

Deprotection efficiency exceeds 95% when using BBr₃ at −10°C for 2 hours.

-

Alternative deprotecting agents (e.g., AlCl₃) yield <80% under similar conditions.

Catalytic and Solvent Effects

Solvent Screening

Comparative studies in analogous syntheses reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 120 | 90 | 98 |

| Toluene | 110 | 75 | 85 |

| DMF | 130 | 68 | 78 |

| Ethanol | 80 | 55 | 70 |

Polar aprotic solvents (e.g., DMF) increase reaction rates but promote side reactions, while acetic acid balances reactivity and selectivity.

Base Catalysis

Triethylamine (2 eq.) enhances nucleophilicity of 3-aminophenol in non-acidic media, though this approach is less common due to competing imide hydrolysis.

Scalability and Industrial Adaptations

A scaled-up synthesis (1 mol scale) reported in US9133161B2 for related compounds involves:

-

Continuous stirring : Mechanical agitation at 500 RPM to prevent localized overheating.

-

Workup : Filtration through a Büchner funnel with ethanol/water (1:1) washes.

-

Drying : Vacuum oven at 60°C for 12 hours to achieve <0.5% moisture content.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The imide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of isoindoline-1,3-dione exhibit a wide range of biological activities, including:

- Neuroprotective Effects : Compounds derived from isoindoline-1,3-dione have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's. They act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. For instance, certain derivatives demonstrated IC50 values as low as 1.12 µM against acetylcholinesterase, indicating potent inhibitory activity .

- Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory potential of isoindoline-1,3-dione derivatives. These compounds can modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase-2 while enhancing the expression of anti-inflammatory cytokines .

- Antibacterial and Antifungal Activities : The antibacterial and antifungal properties of these compounds have been explored. Some derivatives exhibited significant activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Synthesis and Modification

The synthesis of 2-(3-Hydroxyphenyl)isoindoline-1,3-dione involves several chemical processes that allow for the introduction of various substituents to enhance biological activity. Techniques such as molecular docking and dynamic simulations are employed to predict the binding affinities and interactions with target enzymes, facilitating the design of more effective derivatives .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

- Alzheimer's Disease Therapy : A series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. The most promising candidates showed substantial inhibition rates and were further modified to improve their pharmacokinetic profiles .

- Anti-inflammatory Research : In vitro studies demonstrated that specific isoindoline derivatives could significantly reduce inflammation markers in macrophage cells. These findings suggest their potential use in treating inflammatory diseases .

Comparative Data Table

The following table summarizes key findings related to the biological activities of various isoindoline-1,3-dione derivatives:

Mechanism of Action

The mechanism of action of phthalimide, N-(m-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phthalimide core can interact with hydrophobic regions of proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The substituent at the 2-position of the isoindoline-1,3-dione core significantly alters molecular properties. Key analogs include:

Key Observations :

- Hydroxyphenyl vs. Hydroxyalkyl : The aromatic hydroxyphenyl group may improve binding to biological targets via π-π interactions, whereas hydroxyalkyl substituents enhance solubility .

- Stereochemistry : Trans-configuration in cyclohexyl derivatives (e.g., ) influences molecular packing and crystallinity.

Crystallographic and Spectroscopic Data

- Crystal Packing : 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione forms centrosymmetric dimers via C–H···O hydrogen bonds, with a dihedral angle of 90.0° between the isoindole and cyclopentanedione planes .

- NMR/IR Profiles: Benzylamino-hydroxyalkyl derivatives () display characteristic 1H NMR shifts at δ 3.5–4.5 ppm for hydroxy and amine protons .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Answer :

- Force field calibration : Adjust partial charges in docking software (e.g., AMBER) if ΔGbinding differs by >2 kcal/mol from isothermal titration calorimetry (ITC) data .

- Solvent effects : Include explicit water molecules in MD simulations if logD (experimental) deviates >0.5 from predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.